molecular formula C13H16OS B12107797 2-(Benzylsulfanyl)cyclohexan-1-one

2-(Benzylsulfanyl)cyclohexan-1-one

Cat. No.: B12107797
M. Wt: 220.33 g/mol
InChI Key: FPGVAVDBHMWALA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzyl mercaptan under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the benzyl mercaptan, followed by nucleophilic substitution on the cyclohexanone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Secondary alcohol

    Substitution: Various substituted cyclohexanone derivatives

Scientific Research Applications

2-(Benzylsulfanyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)cyclohexan-1-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other cyclohexanone derivatives and makes it valuable for specific research applications .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-benzylsulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2

InChI Key

FPGVAVDBHMWALA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SCC2=CC=CC=C2

Origin of Product

United States

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